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molecular formula C10H7ClN2 B8481598 2-(4-Chloro-3-methylphenyl)malononitrile

2-(4-Chloro-3-methylphenyl)malononitrile

Cat. No. B8481598
M. Wt: 190.63 g/mol
InChI Key: XHOYSBWYMYHVOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08609669B2

Procedure details

A solution of malononitrile (1.79 mL, 28.4 mmol) in THF (6 mL) was added dropwise over 25 minutes to a vigorously stirred, ice-cooled suspension of NaH (60% dispersion in mineral oil, 1.70 g, 42.6 mmol) in THF (40 mL) under a nitrogen atmosphere. The resulting slurry was allowed to warm to room temperature. Meanwhile tris(dibenzylideneacetone)dipalladium(0) (167 mg, 0.182 mmol) and 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (151 mg, 0.36 mmol) were combined in THF (5 mL) and warmed to 60° C. for 10 minutes, then cooled to room temperature. This solution and 2-chloro-5-iodotoluene (3.66 g, 14.2 mmol) were added to the malononitrile solution with THF (40 mL) rinse, and the grey mixture was heated at reflux under nitrogen for 37 hours, then cooled to room temperature and concentrated under vacuum. Water (50 mL) was added to the residue and the mixture was extracted with CH2Cl2 (2×40 mL). The aqueous phase (pH˜10) was made acidic (pH˜3) by addition of 10% HCl (10 mL) and extracted again with CH2Cl2 (2×40 mL). The combined organic extract was concentrated and the residual red-brown oily residue was purified by flash chromatography (silica gel, eluted with hexanes-EtOAc, 90:10-70:30) to provide the title compound as a tan solid. 1H NMR (300 MHz, CDCl3) δ ppm 2.44 (s, 3H) 5.00 (s, 1H) 7.27 (dd, J=8.1, 2.4 Hz, 1H) 7.37 (d, J=2.4 Hz, 1H) 7.47 (d, J=8.1 Hz, 1H).
Quantity
1.79 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
151 mg
Type
reactant
Reaction Step Three
Quantity
3.66 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
167 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1](#[N:5])[CH2:2][C:3]#[N:4].[H-].[Na+].[Cl-].C(C1C=CC=C(C(C)C)C=1[N+]1C=CN(C2C(C(C)C)=CC=CC=2C(C)C)C=1)(C)C.[Cl:38][C:39]1[CH:44]=[CH:43][C:42](I)=[CH:41][C:40]=1[CH3:46]>C1COCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Cl:38][C:39]1[CH:44]=[CH:43][C:42]([CH:2]([C:1]#[N:5])[C:3]#[N:4])=[CH:41][C:40]=1[CH3:46] |f:1.2,3.4,7.8.9.10.11|

Inputs

Step One
Name
Quantity
1.79 mL
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.7 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
151 mg
Type
reactant
Smiles
[Cl-].C(C)(C)C1=C(C(=CC=C1)C(C)C)[N+]1=CN(C=C1)C1=C(C=CC=C1C(C)C)C(C)C
Step Four
Name
Quantity
3.66 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)I)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
167 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
a vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
ice-cooled
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 60° C. for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
WASH
Type
WASH
Details
rinse
TEMPERATURE
Type
TEMPERATURE
Details
the grey mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 37 hours
Duration
37 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
ADDITION
Type
ADDITION
Details
Water (50 mL) was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with CH2Cl2 (2×40 mL)
ADDITION
Type
ADDITION
Details
by addition of 10% HCl (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted again with CH2Cl2 (2×40 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
the residual red-brown oily residue was purified by flash chromatography (silica gel, eluted with hexanes-EtOAc, 90:10-70:30)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)C(C#N)C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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